This compound is classified as a pyrimidine derivative and falls under the category of bioactive reagents. It is primarily utilized in non-human research settings and is not intended for therapeutic or veterinary use. The molecular formula is , with a molecular weight of approximately 419.93 g/mol. Its IUPAC name is 5-chloro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide.
The synthesis of 5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide can be achieved through several methods, typically involving multi-step organic synthesis techniques:
The molecular structure of 5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide features several functional groups:
The structure can be represented using various notations:
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=NC(=NC=C3Cl)SC
PHEKJNGGDMYDOB-UHFFFAOYSA-N
.The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives for further study.
The physical and chemical properties include:
5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide has potential applications in:
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 17581-52-1